molecular formula C22H22N2O5 B14965684 1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B14965684
M. Wt: 394.4 g/mol
InChI Key: NXCNWLACPHNRKO-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the furan ring and other functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its quinoline core and furan ring provide a versatile framework for further chemical modifications and studies.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-28-15-7-4-6-14(12-15)23-21(26)19-20(25)17-9-2-3-10-18(17)24(22(19)27)13-16-8-5-11-29-16/h4-8,11-12,25H,2-3,9-10,13H2,1H3,(H,23,26)

InChI Key

NXCNWLACPHNRKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(CCCC3)N(C2=O)CC4=CC=CO4)O

Origin of Product

United States

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